2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide
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Overview
Description
2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide is a complex organic compound that belongs to the family of pyridine dicarboxamides. This compound is characterized by its unique structure, which includes two hydrazinylidenemethyl groups attached to a pyridine ring. The compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions .
Preparation Methods
The synthesis of 2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid with hydrazine derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Chemical Reactions Analysis
2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazinylidenemethyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide has several scientific research applications:
Coordination Chemistry: The compound is used as a ligand to form stable complexes with metal ions, which are studied for their structural and catalytic properties.
Biological Studies: The compound’s ability to interact with metal ions makes it useful in studying metalloenzyme active sites and their functions.
Medicinal Chemistry: Research is ongoing to explore the potential of this compound in drug development, particularly in designing metal-based drugs.
Industrial Applications: The compound is investigated for its potential use in catalysis and material science.
Mechanism of Action
The mechanism by which 2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide exerts its effects involves its ability to coordinate with metal ions. The pyridine ring and the hydrazinylidenemethyl groups provide multiple coordination sites, allowing the compound to form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide can be compared with other pyridine dicarboxamide derivatives such as:
2,6-Bis(pyrazine-2-carboxamido)pyridine: This compound also forms stable metal complexes but has different electronic properties due to the presence of pyrazine rings.
2,6-Bis(pyridine-2-carboxamido)pyridine: Similar in structure but with different substituents, leading to variations in coordination behavior and reactivity.
The uniqueness of this compound lies in its specific hydrazinylidenemethyl groups, which provide distinct coordination and reactivity properties compared to other similar compounds .
Properties
Molecular Formula |
C9H11N7O2 |
---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C9H11N7O2/c10-14-4-12-8(17)6-2-1-3-7(16-6)9(18)13-5-15-11/h1-5H,10-11H2,(H,12,14,17)(H,13,15,18) |
InChI Key |
HBVHTZRUCSKEKX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)C(=O)N/C=N/N)C(=O)N/C=N/N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NC=NN)C(=O)NC=NN |
Origin of Product |
United States |
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